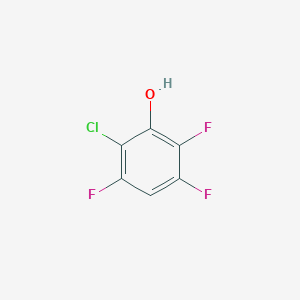

2-Chloro-3,5,6-trifluorophenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3,5,6-trifluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF3O/c7-4-2(8)1-3(9)5(10)6(4)11/h1,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFXFEVCTOKPZSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)Cl)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00559927 | |

| Record name | 2-Chloro-3,5,6-trifluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00559927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121555-66-6 | |

| Record name | 2-Chloro-3,5,6-trifluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00559927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Chloro 3,5,6 Trifluorophenol and Its Structural Analogs

Precursor Selection and Design in Directed Synthesis

The choice of starting material is paramount in the synthesis of complex halogenated phenols. The inherent reactivity and directing effects of substituents on the precursor molecule guide the subsequent transformations.

Halogenated Benzene (B151609) Precursors for Phenolic Hydroxylation

Halogenated benzenes are common precursors for the synthesis of phenols. The introduction of a hydroxyl group can be achieved through various methods, including nucleophilic aromatic substitution (SNAr) of a halogen or direct C-H hydroxylation.

For instance, polyfluorinated benzenes can undergo nucleophilic aromatic substitution where a fluoride (B91410) ion is displaced by a hydroxide (B78521) ion or a surrogate. mdpi.comacs.org This approach is particularly effective for arenes bearing electron-withdrawing groups, which activate the ring towards nucleophilic attack. nih.gov The presence of multiple fluorine atoms, as in tetrafluorobenzene, facilitates this substitution. The synthesis of p-fluorophenol through the hydrolysis of p-bromofluorobenzene has been studied, highlighting the challenges of selectivity and byproduct formation. google.com

Direct C-H hydroxylation of halogenated benzenes offers an alternative route. Recent advancements have focused on base-catalyzed halogen transfer, enabling the direct hydroxylation of mildly acidic C-H bonds on arenes. nih.gov This method employs an alkoxide base to facilitate halogen transfer from a sacrificial oxidant to the aryl substrate, forming an intermediate that undergoes nucleophilic hydroxylation. nih.gov This can be particularly useful for creating halogenated phenols with specific regiochemistry that might be difficult to achieve through other means. nih.gov

Table 1: Examples of Halogenated Benzene Precursors and Hydroxylation Methods

| Precursor | Method | Product | Reference |

| Polyfluorobenzene | Nucleophilic Aromatic Substitution (SNAr) with Hydroxide | Polyfluorophenol | mdpi.comacs.org |

| p-Bromofluorobenzene | Hydrolysis | p-Fluorophenol | google.com |

| Halogenated Benzene | Base-Catalyzed Halogen Transfer | Halogenated Phenol (B47542) | nih.gov |

This table is for illustrative purposes and does not represent an exhaustive list.

Substituted Aniline (B41778) Derivatives in Diazotization-Hydroxylation Routes

The diazotization of anilines, followed by hydrolysis of the resulting diazonium salt, is a classical and versatile method for preparing phenols. chemistrysteps.comnii.ac.jp This route is adaptable for synthesizing a wide array of substituted phenols, including those with halogen atoms. The process involves treating a primary aromatic amine with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid, to form a diazonium salt. acs.org Gentle warming of the aqueous solution of the diazonium salt leads to its decomposition, yielding the corresponding phenol. chemistrysteps.com

Regioselective Synthesis Strategies

Controlling the position of incoming substituents is a critical aspect of synthesizing polysubstituted aromatic compounds. Several powerful techniques have been developed to achieve high regioselectivity.

Directed Ortho Metalation (DoM) and Lithiation Approaches

Directed ortho metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.org This strategy relies on the presence of a directing metalation group (DMG) which coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orguwindsor.ca A wide range of functional groups can act as DMGs, including amides, carbamates, and even a fluorine atom. uwindsor.caresearchgate.net

Fluorine itself can act as a potent directing group, facilitating lithiation at the ortho position. researchgate.net This has been exploited in the synthesis of various fluorinated aromatic compounds. The resulting aryllithium intermediate can then be trapped with a variety of electrophiles to introduce a desired substituent with high regioselectivity. wikipedia.org The hierarchy of directing groups has been established through competition experiments, with some oxygen-linked carbamates being among the strongest. uwindsor.ca The combination of different DMGs on a single aromatic ring can lead to highly selective and predictable functionalization patterns. epfl.ch

Table 2: Common Directing Metalation Groups (DMGs) in DoM

| Directing Group | Example |

| Amide | -CONR₂ |

| Carbamate | -OCONR₂ |

| Methoxy | -OCH₃ |

| Tertiary Amine | -NR₂ |

| Fluorine | -F |

This table provides a selection of common DMGs.

Controlled Nucleophilic Aromatic Substitution (SNAr) in Polyfluorinated Systems

Nucleophilic aromatic substitution (SNAr) is a cornerstone of polyfluoroarene chemistry. mdpi.comresearchgate.net The high electronegativity of fluorine atoms activates the aromatic ring towards attack by nucleophiles, leading to the displacement of a fluoride ion. researchgate.net This reaction is particularly useful for introducing oxygen, nitrogen, and sulfur nucleophiles. mdpi.commdpi.com

While highly effective, controlling the regioselectivity of SNAr in polyfluorinated systems can be challenging, often leading to mixtures of regioisomers or multi-substituted products. mdpi.com However, by carefully controlling reaction conditions such as the solvent, base, and temperature, it is possible to achieve selective substitution. For example, in the reaction of pentafluorobenzonitrile (B1630612) with phenothiazine, the choice of solvent and base was found to be critical for achieving p-selective monosubstitution. researchgate.net The reaction of polyfluoroarenes with phenoxide nucleophiles is a key step in the synthesis of fluorinated poly(aryl ether)s. mdpi.com The inherent substitution patterns of SNAr on different polyfluoroaromatic cores can be exploited to synthesize specific isomers. For instance, the reaction of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene with various nucleophiles leads to substitution at the fluorine-bearing carbon. beilstein-journals.org

Deoxyfluorination and Late-Stage Fluorination Methodologies

The introduction of fluorine atoms, especially in the later stages of a synthetic sequence, is a significant area of research. Deoxyfluorination, the conversion of a hydroxyl group to a fluorine atom, is a direct and powerful method for this purpose. researchgate.net

Several reagents have been developed for the deoxyfluorination of phenols. One notable example is PhenoFluor, which allows for the ipso-fluorination of phenols in a single step. nih.govorganic-chemistry.org This method is operationally simple and can be applied to a wide range of phenols, including those with electron-withdrawing groups which tend to react faster. nih.gov The reaction is thought to proceed through a mechanism where hydrogen bonding plays a crucial role, which is in contrast to many other nucleophilic fluorination reactions where it can be detrimental. nih.govorganic-chemistry.org

Late-stage fluorination is particularly valuable in medicinal chemistry and materials science, as it allows for the rapid generation of fluorinated analogs of complex molecules. researchgate.nethyphadiscovery.com Deoxyfluorination reagents can be used to replace hydroxyl groups in natural products and pharmaceuticals, providing access to novel compounds with potentially improved properties. researchgate.net The ability to selectively fluorinate one hydroxyl group in the presence of others is a key challenge and an area of active research. researchgate.net

Development of Novel Fluorination Reagents for Phenols

The direct conversion of a hydroxyl group in phenols to a fluorine atom, known as deoxyfluorination, is a highly sought-after transformation in medicinal and agricultural chemistry. thieme-connect.com Traditional methods often lack functional group tolerance and require harsh conditions. Recent research has focused on creating milder, more selective, and bench-stable reagents.

A significant breakthrough in this area was the development of PhenoFluor (2-chloro-1,3-bis(2,6-diisopropylphenyl)imidazolium chloride). chinesechemsoc.orgacs.org This reagent and its derivatives operate through a concerted nucleophilic aromatic substitution (CSNAr) mechanism, which is distinct from traditional SNAr pathways that involve Meisenheimer complex intermediates. nih.gov The reaction proceeds via a neutral four-membered transition state, which lowers the activation barrier for C-F bond formation and ensures ipso-substitution, preventing the formation of fluorinated isomers. nih.govacs.org PhenoFluor chemistry is notable for its broad substrate scope, including electron-rich arenes like anilines, and its tolerance of protic functional groups (alcohols, thiols, amines), which are often problematic in metal-catalyzed processes. nih.govacs.org

Another class of innovative deoxyfluorinating reagents is the all-carbon scaffold CpFluors (3,3-difluoro-1,2-diarylcyclopropenes). thieme-connect.comchinesechemsoc.org These bench-stable reagents are effective for the deoxyfluorination of a wide range of alcohols, and their reactivity can be tuned based on the electronic character of the aryl groups on the cyclopropene (B1174273) ring. thieme-connect.com The mechanism involves the formation of an alkoxycyclopropenium cation intermediate. thieme-connect.com

More recently, research has focused on creating air-stable and moisture-insensitive reagents. One such development is an imidazolium-based poly[hydrogen fluoride] salt, 2-chloro-1,3-bis(2,6-diisopropylphenyl)imidazolium dihydrogen trifluoride . acs.org This reagent can be synthesized in aqueous media and is effective for the deoxyfluorination of electron-deficient phenols, providing good to excellent yields under mild conditions with DBU as a base. acs.org The development of such robust reagents simplifies handling and expands the practicality of late-stage fluorination. acs.orgacs.org

Table 1: Comparison of Modern Deoxyfluorination Reagents for Phenols

| Reagent | Key Features | Mechanism | Advantages | Limitations |

|---|---|---|---|---|

| PhenoFluor | Imidazolium-based reagent. chinesechemsoc.org | Concerted Nucleophilic Aromatic Substitution (CSNAr). nih.gov | Wide substrate scope, high functional group tolerance (including protic groups), ipso-substitution. nih.govacs.org | Stoichiometric use, relatively expensive. nih.gov |

| CpFluors | All-carbon scaffold (3,3-difluoro-1,2-diarylcyclopropenes). thieme-connect.com | Formation of an alkoxycyclopropenium intermediate. thieme-connect.com | Bench-stable, tunable reactivity. thieme-connect.com | Primarily demonstrated for alcohols, may have different reactivity for phenols. thieme-connect.com |

| Imidazolium Dihydrogen Trifluoride Salt | Air-stable and moisture-insensitive poly[hydrogen fluoride] salt. acs.org | Nucleophilic fluorination activated by a base. acs.org | Facile synthesis in aqueous media, effective for electron-deficient phenols, easy to handle. acs.org | Requires activation with a base like DBU. acs.org |

Catalytic Approaches in C-F Bond Formation

While stoichiometric reagents have proven powerful, catalytic methods for C-F bond formation are highly desirable for their atom economy and potential for large-scale application. Most modern aromatic fluorination methods rely on transition metal catalysts. nih.govacs.org The key step in many of these catalytic cycles is the reductive elimination of a C-F bond from a high-valent metal center, a process that was historically challenging but has seen significant progress. nih.govresearchgate.net

Palladium-catalyzed reactions were among the first successful methods for directed C-H fluorination of arenes. chinesechemsoc.org These methods often use a directing group to position the catalyst for selective fluorination at the ortho position. Copper-catalyzed systems have also emerged as a versatile tool. For instance, Cu-mediated fluorination of aryltrifluoroborates with potassium fluoride provides a mild and general route to aryl fluorides. chinesechemsoc.org Another approach involves the Cu-catalyzed directed C-H fluorination of arenes using silver fluoride (AgF). chinesechemsoc.org

More recently, nickel-based catalysts have been explored. Research into the synthesis of phenols from aryl halides using nitrous oxide (N₂O) as an oxygen source has provided insights into C-O bond formation on Ni centers. nih.gov These studies suggest that low-valent Ni(I)-aryl species are key intermediates, and subtle changes in the ligand environment can dictate the reaction pathway. nih.gov While this specific reaction forms phenols rather than fluorinating them, the mechanistic understanding of reductive elimination from nickel could inform the development of future Ni-catalyzed C-F bond-forming reactions. The challenge remains to develop catalytic systems that are efficient for the direct deoxyfluorination of phenols, which are often challenging substrates for metal-catalyzed processes due to potential C-O bond cleavage issues. nih.govacs.org

Table 2: Overview of Catalytic Systems for Aromatic C-F Bond Formation

| Metal Catalyst | Substrate Type | Fluorine Source | Key Features |

|---|---|---|---|

| Palladium | Arenes with directing groups. chinesechemsoc.org | Electrophilic (e.g., N-Fluorobenzenesulfonimide) | Site-selective ortho C-H fluorination. chinesechemsoc.org |

| Copper | Aryltrifluoroborates, Arenes. chinesechemsoc.org | Nucleophilic (KF), AgF. chinesechemsoc.org | Mild reaction conditions, good generality for aryltrifluoroborates. chinesechemsoc.org |

| Manganese | Alkanes, Arenes. chinesechemsoc.org | AgF. chinesechemsoc.org | Enables oxidative C(sp³)-H and C(sp²)-H bond fluorination. chinesechemsoc.org |

| Silver | Aryl stannanes. acs.org | AgF₂. acs.org | Allows for late-stage fluorination of complex molecules. acs.org |

Derivatization from 2-Chloro-3,5,6-trifluorophenol Scaffolds

Polychlorinated and polyfluorinated phenols and pyridinols are valuable intermediates for synthesizing a wide range of functional molecules, particularly in the agrochemical and pharmaceutical industries. asianpubs.orggoogle.comgoogle.com The this compound scaffold, with its distinct pattern of halogen substitution, offers multiple reaction sites for further chemical modification.

A primary derivatization pathway is etherification of the phenolic hydroxyl group. For instance, the synthesis of the herbicide Fluroxypyr involves intermediates derived from polychloropyridines. sci-hub.se The general strategy involves the reaction of a polychlorinated pyridinol with an appropriate alkylating agent. Similarly, this compound can be converted to various aryl ethers. A patent for 2,3,6-trifluorophenol (B39209) derivatives describes the introduction of alkyl or benzyl (B1604629) groups via etherification. google.com These ether derivatives are often precursors for liquid crystals or other advanced materials. google.com

The halogen atoms on the aromatic ring can also be sites for nucleophilic substitution , although the high degree of fluorination can deactivate the ring toward certain reactions. The chlorine atom, being generally more labile than the fluorine atoms in nucleophilic aromatic substitution, could potentially be replaced. For example, in the synthesis of the drug Bosutinib, related chlorinated heterocyclic scaffolds undergo various palladium-catalyzed cross-coupling reactions. syr.edu

Furthermore, the synthesis of complex heterocyclic systems can originate from polyhalogenated precursors. Polychloropyridines are used to create fused ring systems like imidazopyridines and dithiolo[4,5-c]pyridines through amidation/cyclization or reaction with dithiocarbamates, respectively. syr.eduresearchgate.net These reactions demonstrate the utility of the chloro-substituent as a handle for constructing more complex molecular architectures. For example, 2-chloro-3-aminopyridine precursors are used to regioselectively access chlorinated imidazo[4,5-b]pyridines. syr.edu While the starting material is an aminopyridine, it illustrates a common strategy of using a chloro-substituent to build fused heterocyclic rings, a potential derivatization route for analogs of this compound.

Table 3: Potential Derivatization Reactions for this compound

| Reaction Type | Reagents/Conditions | Product Type | Potential Application | Reference Example |

|---|---|---|---|---|

| Etherification | Alkyl/Benzyl halide, Base | Aryl ethers | Liquid crystals, Agrochemicals | Synthesis of 2,3,6-trifluorophenol ethers. google.com |

| Halogenation | Halogenating agent (e.g., SO₂Cl₂, Br₂) | Additional ring halogenation | Chemical intermediates | Halogenation of 2,3,6-trifluorophenol. google.com |

| Nucleophilic Substitution | Amines, Thiols | Substituted phenols/pyridines | Pharmaceutical scaffolds | Synthesis of imidazopyridines from 3-amino-polychloropyridines. syr.edu |

| Cross-Coupling | Boronic acids, Stannanes (Pd-catalyzed) | Biaryl compounds | Biologically active molecules | Use of chloro-phenoxy scaffolds in Pd-catalyzed reactions. googleapis.com |

Elucidation of Reaction Mechanisms and Reactivity Profiles of 2 Chloro 3,5,6 Trifluorophenol

Nucleophilic Aromatic Substitution (SNAr) Pathways at Halogenated Positions

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for halogenated aromatic compounds. In this reaction, a nucleophile attacks the electron-deficient aromatic ring, leading to the substitution of a leaving group, in this case, a halogen. masterorganicchemistry.com The reaction typically proceeds through a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comnih.gov However, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism. nih.govnih.govrsc.org

The kinetics of SNAr reactions are significantly influenced by the nature and position of the halogen substituents on the aromatic ring. Electron-withdrawing groups, such as fluorine and chlorine, activate the ring towards nucleophilic attack by stabilizing the negative charge of the Meisenheimer intermediate. masterorganicchemistry.comlibretexts.org

The reactivity order for halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I. masterorganicchemistry.com This is because the rate-determining step is usually the initial attack of the nucleophile, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com The high electronegativity of fluorine makes the carbon atom it is attached to more electrophilic and thus more susceptible to nucleophilic attack.

In the case of 2-Chloro-3,5,6-trifluorophenol, the presence of three fluorine atoms and one chlorine atom significantly activates the aromatic ring for SNAr. The phenylazo group has also been shown to activate both fluorine and chlorine for nucleophilic aromatic substitution. vanderbilt.edu The relative reactivity of the different halogen positions on this compound would depend on the specific nucleophile and reaction conditions. However, based on general principles, the fluorine atoms would be expected to be more readily substituted than the chlorine atom.

A study on the reaction of 1-chloro- and 1-fluoro-2,4-dinitrobenzene (B121222) with biothiols provided detailed kinetic parameters and elucidated the reaction mechanism, which was found to be on the borderline between concerted and stepwise pathways. frontiersin.org While not directly on this compound, this research highlights the complexity of SNAr mechanisms in polyhalogenated and activated aromatic systems.

Interactive Data Table: General Reactivity Trends in SNAr Reactions

| Feature | Influence on SNAr Reaction Rate | Rationale |

| Leaving Group | F > Cl > Br > I | The high electronegativity of fluorine makes the attached carbon more electrophilic, facilitating the initial nucleophilic attack, which is often the rate-determining step. masterorganicchemistry.com |

| Electron-withdrawing Substituents | Increase rate | Stabilize the negatively charged Meisenheimer intermediate. masterorganicchemistry.comlibretexts.org |

| Position of Electron-withdrawing Groups | ortho or para to the leaving group is more effective | Allows for resonance stabilization of the negative charge in the Meisenheimer intermediate. libretexts.org |

For SNAr reactions occurring at an achiral center, such as the carbon atoms of the benzene (B151609) ring in this compound, traditional stereochemical considerations like inversion or retention of configuration are not applicable. However, if the substitution leads to the formation of a chiral center, a racemic mixture of products would generally be expected. In SN1-type reactions, which are less common for aryl halides, attack of the nucleophile on the planar carbocation intermediate can occur from either side, leading to racemization. libretexts.org While SNAr does not proceed via a free carbocation, the approaching nucleophile can generally attack from either face of the planar aromatic ring with equal probability, assuming no pre-existing chirality in the molecule or chiral reagents are used.

Oxidative Transformations and Radical Chemistry

Halogenated phenols can undergo oxidative transformations through both enzymatic and chemical pathways, often involving radical intermediates. These reactions are crucial in the context of both environmental degradation and synthetic applications.

Enzymes, particularly peroxidases and monooxygenases, play a significant role in the oxidation of halogenated phenols. nih.govmdpi.comnih.gov Horseradish peroxidase (HRP), for instance, utilizes hydrogen peroxide (H₂O₂) to oxidize phenolic compounds into phenoxyl radicals. nih.gov These radicals can then undergo further reactions, such as polymerization. nih.gov In some cases, enzymatic oxidation can lead to dehalogenation. nih.govacs.org For example, the peroxidase-catalyzed oxidation of 2,4,6-trichlorophenol (B30397) results in the formation of 2,6-dichloro-1,4-benzoquinone, a process that involves a one-electron oxidation to form a trichlorophenoxyl radical intermediate. researchgate.net

Flavin-dependent monooxygenases are another class of enzymes capable of oxidizing halogenated phenols, often leading to hydroxylation and dehalogenation. researchgate.net These enzymes typically require co-factors like NADPH and molecular oxygen. researchgate.net The mechanism often involves the formation of an electrophilic flavin-hydroperoxide species that attacks the aromatic ring. While these enzymes can chlorinate and brominate, they are generally not known to catalyze fluorination. acs.org

Research on the defluorination of fluorophenols by a heme dehaloperoxidase has provided insights into the mechanism. acs.org The proposed pathway involves hydrogen atom abstraction from the phenol (B47542) group, followed by an OH rebound to form a hydroxycyclohexadienone intermediate, which then eliminates hydrogen fluoride (B91410). acs.org

Chemical oxidation of halogenated phenols can be achieved using various oxidizing agents. For instance, the oxidation of 4-fluorophenol (B42351) with an artificial peroxidase, Fe-MC6*a, and H₂O₂ leads to the formation of 1,4-benzoquinone. mdpi.com In contrast, the oxidation of 4-chlorophenol (B41353) under similar conditions results in the formation of oligomers through C-O bond formation. mdpi.com The oxidation of other halogenated phenols, such as 2,4,6-trichlorophenol and 2,4,6-trifluorophenol (B1297822), has also been studied, with the turnover numbers being significantly affected by the steric hindrance of the substrates. mdpi.comhomesunshinepharma.com

The products of chemical oxidation can be complex and varied. For example, the oxidation of pentachlorophenol (B1679276) (PCP) and pentabromophenol (B1679275) (PBP) can lead to the formation of mixed brominated and chlorinated oligomers. nih.gov The characterization of these products often requires advanced analytical techniques such as mass spectrometry.

Interactive Data Table: Products of Halogenated Phenol Oxidation

| Halogenated Phenol | Oxidant/Catalyst | Major Product(s) | Reference |

| 4-Fluorophenol | Fe-MC6a / H₂O₂ | 1,4-Benzoquinone | mdpi.com |

| 4-Chlorophenol | Fe-MC6a / H₂O₂ | Oligomers (C-O linked) | mdpi.com |

| 2,4,6-Trichlorophenol | Peroxidase / H₂O₂ | 2,6-Dichloro-1,4-benzoquinone | researchgate.net |

| Pentachlorophenol | UVB / HRP-Tglass | Dehalogenated oligomers | nih.gov |

| Pentabromophenol | UVB / HRP-Tglass | Dehalogenated oligomers | nih.gov |

The reaction of halogenated phenols with reactive oxygen species (ROS) is another important degradation pathway. ROS, such as the ground-state oxygen atom O(³P), can be generated through various processes, including photolysis. The accumulation of ROS can lead to oxidative stress and intracellular leakage in organisms. nih.gov

C-O Bond Cleavage and Functionalization Strategies

The activation and subsequent functionalization of the carbon-oxygen (C-O) bond in phenols are crucial transformations in organic synthesis. Phenols are readily available and cost-effective, making them attractive starting materials for producing valuable multisubstituted aromatic compounds. nih.gov However, the direct activation of the phenolic C-O bond presents a significant challenge. nih.gov

Catalytic Approaches for Phenolic C-O Bond Activation

A common strategy to activate the C-O bond involves the derivatization of the phenolic hydroxyl group into sulfonates like triflates, nonaflates, tosylates, and mesylates. nih.gov These derivatives can then participate in transition-metal-catalyzed coupling reactions. nih.gov

Recent research has focused on the direct C-O bond activation of phenols. One notable method utilizes nonafluorobutanesulfonyl fluoride (NfF) for the in-situ formation of highly reactive nonaflates from phenols. nih.gov This process facilitates subsequent palladium-catalyzed coupling reactions. nih.gov The liberated fluoride ion from NfF can also act as a nucleophile, promoting the desired reactions. nih.gov

While specific catalytic systems for the direct C-O bond activation of this compound are not extensively documented in the provided results, the general principles of activating phenol derivatives can be applied. The presence of electron-withdrawing fluorine and chlorine atoms on the aromatic ring of this compound would likely influence the reactivity of the C-O bond, making it a candidate for such catalytic transformations.

Table 1: Catalytic Approaches for Phenolic C-O Bond Activation

| Catalyst/Reagent System | Reaction Type | Substrate Scope | Reference |

| Palladium / Nonafluorobutanesulfonyl fluoride (NfF) | Coupling Reactions | Phenols | nih.gov |

| Transition Metals | Coupling Reactions | Phenolic sulfonates (triflates, nonaflates, etc.) | nih.gov |

Mechanistic Insights into Hydrodeoxygenation

Hydrodeoxygenation (HDO) is a critical process for removing oxygen from organic compounds, particularly in the context of upgrading bio-oils. benthamopen.com Phenolic compounds are representative models for lignin (B12514952), a major component of biomass. rsc.org The HDO of phenols typically involves hydrogenation of the aromatic ring to form cyclohexanols, followed by hydrogenolysis of the C-O bond. rsc.org

Studies on the HDO of phenol over various supported metal catalysts have provided insights into the reaction pathways. Catalysts such as CoMo, NiMo, and NiW supported on materials like γ-Al2O3 and TiO2 have been investigated. benthamopen.com The choice of support material plays a significant role in the catalytic activity. benthamopen.com For instance, a NiMo catalyst on γ-alumina was found to be highly active for phenol HDO. benthamopen.com

The products of phenol HDO often include benzene, cyclohexane, and cyclohexene. benthamopen.com Carbon-supported platinum catalysts have also demonstrated high activity and reusability for the aqueous-phase HDO of phenols without the need for acidic conditions. rsc.org

While direct studies on the hydrodeoxygenation of this compound are not available in the search results, the established mechanisms for phenol HDO provide a foundational understanding. The halogen substituents on the aromatic ring would undoubtedly affect the electronic properties and, consequently, the reaction kinetics and product distribution.

Photochemical Reactivity of Phenolic Moieties

The photochemical behavior of phenols and their halogenated derivatives is a complex field of study, with reactions being highly dependent on the nature and position of the substituents on the aromatic ring. ias.ac.innih.gov

Photoinduced Electron Transfer (PET) Processes

Photoinduced electron transfer (PET) is a key process in the photochemistry of many organic molecules, including phenols. Upon irradiation, phenols can undergo photoionization to form radical cations. nih.govchemrxiv.org This process is often the initial step in various photochemical transformations. chemrxiv.org

Recent studies have demonstrated the use of dual catalytic pathways involving Ir(III) photocatalysis and phenol-pyridinium electron-donor-acceptor (EDA) complexation for the amination of phenols and halophenols. chemrxiv.orgchemrxiv.org In this system, light irradiation of the EDA complex leads to the formation of a reactive phenoxyl radical cation, which can then undergo C-N coupling with nitrogen nucleophiles. chemrxiv.org The addition of an Ir(III) photocatalyst can enhance the efficiency of phenol oxidation. chemrxiv.org

The photochemical behavior of halophenols often involves the heterolytic scission of the carbon-halogen (C-X) bond as the initial step. ias.ac.in This can occur from the excited triplet state and can be sensitized by other molecules like phenol or hydroquinone. ias.ac.in For 2- and 4-substituted halophenols, irradiation can lead to the formation of an aryl cation. nih.gov

Applications in C-C and C-H Functionalization

The inherent reactivity of phenols under photochemical conditions allows for diverse C-C and C-H functionalization with good control over regioselectivity and chemoselectivity. chemrxiv.org The facile oxidation of phenols to phenoxyl radicals or radical cations is a key step that enables the formation of new carbon-carbon and carbon-heteroatom bonds. chemrxiv.org

For instance, the photochemical C-H and SNAr (nucleophilic aromatic substitution) pyridination of electron-rich phenols has been achieved via EDA complexation. chemrxiv.org This method allows for the synthesis of various phenol-pyridinium salts. chemrxiv.org

In the case of halophenols, photochemical reactions can lead to a variety of products. For 2-halophenols, the formation of a ketene (B1206846) intermediate has been observed, which can then be converted to cyclopentadiene (B3395910) carboxylic acids. ias.ac.innih.gov The irradiation of 4-halophenols can generate a carbene intermediate. ias.ac.innih.gov These reactive intermediates can undergo further reactions, leading to a range of functionalized products.

Table 2: Photochemical Reactions of Halophenols

| Halophenol Type | Initial Photochemical Step | Key Intermediates | Potential Products | Reference |

| General Halophenols | Heterolytic C-X bond scission | Aryl cation | Hydroxylated derivatives, Carbenes | ias.ac.innih.gov |

| 2-Halophenols | Heterolytic C-X bond scission | Ketene | Cyclopentadiene carboxylic acids | ias.ac.innih.gov |

| 4-Halophenols | Heterolytic C-X bond scission | Carbene | Benzoquinones, Hydroquinones, Halogenodihydroxybiphenyls | ias.ac.in |

Computational Chemistry and Theoretical Characterization of 2 Chloro 3,5,6 Trifluorophenol

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure

Quantum chemical calculations are fundamental tools for investigating the electronic properties of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations provide insights into molecular structure, stability, and reactivity. DFT methods, such as B3LYP, are popular for their balance of computational cost and accuracy. nanobioletters.com Ab initio methods, like Møller-Plesset perturbation theory (MP2), are based on first principles without empirical parameters and offer high accuracy. rsc.org

For halogenated phenols, these calculations are used to determine optimized geometries, electronic energies, and the distribution of electrons within the molecule. For instance, studies on 2-halophenols and their conformers often employ DFT with basis sets like 6-311++G(d,p) to model their structures and energetics accurately. rsc.org

Molecular Orbital Analysis and Charge Distribution

Molecular Orbital (MO) analysis, particularly of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap indicates the molecule's chemical stability and susceptibility to electronic excitation.

In a computational study on the enzymatic defluorination of 2,4,6-trifluorophenol (B1297822), MO analysis was performed on the enzyme's active site complex. acs.org The analysis revealed that the key molecular orbitals involved in the reaction were the π* antibonding orbitals between the iron and oxo atoms of the enzyme and the a₂ᵤ orbital of the heme group. acs.org A similar analysis for 2-Chloro-3,5,6-trifluorophenol would identify how the substitution pattern of chlorine and fluorine atoms influences the energy and localization of these frontier orbitals.

Charge distribution can be visualized using a Molecular Electrostatic Potential (MEP) map, which shows regions of positive and negative electrostatic potential on the electron density surface. This map is invaluable for predicting sites for electrophilic and nucleophilic attack. For a substituted phenol (B47542), the oxygen atom of the hydroxyl group and the electronegative halogen atoms would represent regions of negative potential, while the hydroxyl hydrogen would be a site of positive potential.

Conformational Analysis and Energy Landscapes

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) and their relative energies. For phenols, the primary conformational freedom is the rotation of the hydroxyl (-OH) group relative to the aromatic ring. This gives rise to different rotamers, often termed cis and trans, depending on the orientation of the OH hydrogen with respect to an adjacent substituent.

Theoretical studies on 2-halophenols have calculated the energy differences between these conformers. rsc.org The cis conformer, where the hydroxyl hydrogen is oriented toward the ortho-halogen, can be stabilized by an intramolecular hydrogen bond. The energy landscape is mapped by calculating the energy as a function of the C-C-O-H dihedral angle.

For a related compound, 2-fluorophenol (B130384), the cis conformer is calculated to be more stable. researchgate.net A study using the MP2/6-31G** level of theory found the energy difference (ΔE_trans-cis_) to be 3.0 kcal/mol, indicating a preference for the conformer that allows for a weak O-H···F intramolecular hydrogen bond. rsc.org In contrast, for 2-chlorophenol, the energy difference is smaller, suggesting a weaker interaction. rsc.org For this compound, a conformational analysis would explore the rotation of the -OH group and the potential for intramolecular hydrogen bonding with either the adjacent chlorine or fluorine atom, which would define the global minimum on the potential energy surface.

Spectroscopic Property Prediction and Validation

Computational methods are widely used to predict spectroscopic properties, which can then be compared with experimental data for validation. This synergy between theory and experiment is essential for accurate spectral assignment and structural elucidation.

Theoretical Calculations of Vibrational Frequencies (FTIR, Raman)

Theoretical vibrational frequencies can be calculated using DFT methods. These calculations provide the wavenumbers and intensities of vibrational modes, which correspond to peaks in the experimental Infrared (IR) and Raman spectra. The calculated harmonic frequencies are often systematically higher than experimental values and are typically scaled using empirical factors to improve agreement. nanobioletters.com

For example, a study on 2-fluorophenol and 2,3,5,6-tetrafluorohydroquinone used the B3LYP/6-311++G** level of theory to compute harmonic force fields. The resulting scaled frequencies showed good agreement with experimental FT-IR and FT-Raman spectra, allowing for a detailed assignment of the vibrational modes and differentiation between conformers. The position of the OH torsional modes, in particular, can provide evidence for the strength of intramolecular hydrogen bonding.

A similar computational approach for this compound would yield a predicted vibrational spectrum. Key bands would include the O-H stretch, C-O stretch, aromatic C-C stretches, and the C-F and C-Cl stretching and bending modes, whose positions would be sensitive to the molecule's specific substitution pattern and conformation.

NMR Chemical Shift Prediction and Anisotropy Effects (especially ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted computationally, providing a powerful tool for structure verification. The GIAO (Gauge-Including Atomic Orbital) method is commonly used within a DFT framework for this purpose.

For fluorinated compounds, ¹⁹F NMR is particularly informative. The chemical shifts of fluorine atoms are highly sensitive to their electronic environment. Studies on the microbial degradation of fluorophenols have used ¹⁹F NMR to identify metabolites like fluorocatechols and fluoromuconates. nih.gov The predicted chemical shifts for various fluorophenols and their potential metabolites help in assigning the signals observed in experimental spectra. nih.gov

Anisotropy effects, which arise from the circulation of electrons in π systems (like the benzene (B151609) ring) and around electronegative atoms, significantly influence chemical shifts. These effects are directional and cause shielding or deshielding of nearby nuclei depending on their position relative to the anisotropic group. For this compound, predicting the ¹H, ¹³C, and ¹⁹F NMR spectra would require accounting for the anisotropic effects of the aromatic ring and the inductive and mesomeric effects of the five halogen substituents.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms. By modeling the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, crucially, transition states (TS). A transition state is the highest energy point along the lowest energy path from a reactant to a product. The energy difference between the reactants and the transition state is the activation energy (ΔG‡), which determines the reaction rate.

A detailed study on the enzymatic defluorination of 2,4,6-trifluorophenol (2,4,6-TFP) by a dehaloperoxidase provides an excellent example of this approach. acs.orgacs.org The reaction was modeled using DFT (UB3LYP functional), and the following radical-based mechanism was proposed: acs.org

Hydrogen Atom Abstraction: The reaction begins with the abstraction of the hydrogen atom from the phenolic hydroxyl group by the enzyme's active species (CpdI). This step has a very low activation barrier. acs.org

OH Rebound: The resulting OH group from the enzyme then attacks the substrate radical at either an ortho- or para-position, forming a hydroxycyclohexadienone intermediate. acs.org

Defluorination: The final, rate-determining step is the elimination of a fluorine atom, assisted by a proton donor, to form the final benzoquinone product. acs.orgacs.org

The calculated free energy profile for this reaction provides quantitative insights into the mechanism.

| Reaction Step | Species/State | Description | Relative Free Energy (ΔG, kcal/mol) |

|---|---|---|---|

| Hydrogen Atom Abstraction | Reactants (2A) | Enzyme-Substrate Complex | 0.0 |

| Transition State (2TS1) | H-atom transfer from phenol to enzyme | +3.0 | |

| OH Rebound (ortho-attack) | Intermediate (2B) | Phenoxyl radical + reduced enzyme | -1.2 |

| Transition State (2TS2a) | OH rebound to ortho-position | +8.8 | |

| Intermediate (2Ca) | Hydroxycyclohexadienone intermediate | +3.0 |

This data is for the related compound 2,4,6-trifluorophenol and serves as an illustration of reaction pathway analysis.

Transition state analysis involves locating the unique imaginary frequency in the vibrational spectrum of the TS structure, which confirms it as a true first-order saddle point on the potential energy surface. The geometry of the transition state reveals the critical bond-making and bond-breaking events. Modeling the reaction pathways of this compound would similarly map its reactivity, for instance, in oxidation or substitution reactions, and determine how the chloro-substituent influences the activation barriers and product selectivity compared to its all-fluoro analogue.

Elucidating Reaction Intermediates and Rate-Determining Steps

Computational studies, particularly on closely related analogs like 2,4,6-trifluorophenol (2,4,6-TFP), provide significant insights into the likely reaction pathways for this compound, especially in enzymatic degradation processes. The biodegradation of such halogenated phenols is often catalyzed by heme-containing enzymes like dehaloperoxidases (DHP) or other biomimetic systems. nih.govacs.org

The reaction mechanism for the enzymatic dehalogenation of 2,4,6-TFP by the Compound I (CpdI) active form of dehaloperoxidase has been extensively modeled. acs.org The process is initiated by the abstraction of the hydrogen atom from the phenolic hydroxyl group by the iron(IV)-oxo species of the enzyme. nih.govacs.org This step proceeds through a transition state (TS1) to form a phenoxy radical intermediate. acs.org

Following the initial hydrogen abstraction, the reaction can proceed via an "OH rebound" mechanism. Here, the newly formed iron(III)-hydroxo species transfers its hydroxyl group back to the ortho or para position of the phenoxy radical. This results in the formation of transient, non-aromatic intermediates, specifically 2,4,6-trifluoro-6-hydroxycyclohexadienone or 2,4,6-trifluoro-4-hydroxycyclohexadienone. acs.org The final, and often rate-determining, step involves the elimination of a fluoride (B91410) ion (defluorination) from these cyclohexadienone intermediates to form the corresponding benzoquinone product. acs.org

Computational studies using Density Functional Theory (DFT) have quantified the energy barriers for these steps in the reaction of 2,4,6-TFP. While the initial hydrogen atom abstraction has a relatively low energy barrier, the subsequent defluorination step is typically rate-determining. acs.org

Table 1: Calculated Free Energy Barriers for the Defluorination of 2,4,6-Trifluorophenol by Dehaloperoxidase Compound I

| Reaction Step | Transition State | Free Energy of Activation (ΔG) in kcal/mol |

|---|---|---|

| Hydrogen Atom Abstraction | TS1 | < 10 |

| OH Rebound to ortho-position | TS2o | < 10 |

| OH Rebound to para-position | TS2p | < 10 |

| ortho-Defluorination | TS3o | Rate-determining |

| para-Defluorination | TS3p | Rate-determining |

Source: Adapted from computational studies on 2,4,6-trifluorophenol activation. acs.org

Electron spin resonance (ESR) studies have also provided evidence for the formation of transient phenoxyl radical intermediates during the peroxidase-mediated oxidation of trihalophenols, supporting the proposed one-electron oxidation mechanism.

Solvent Effects and Catalytic Cycle Simulation

The simulation of catalytic cycles is crucial for understanding enzyme kinetics and the role of the surrounding medium. For dehaloperoxidase (DHP), the catalytic cycle begins with the ferric resting state of the enzyme reacting with hydrogen peroxide to form the highly reactive iron(IV)-oxo heme cation radical species known as Compound I (CpdI). acs.orgnih.gov CpdI then oxidizes the phenol substrate through the steps described previously (see 4.3.1). The cycle involves two consecutive one-electron transfers from the phenol, reducing CpdI first to Compound II (CpdII) and then back to its ferric resting state, releasing the quinone product and a halide ion. nih.gov Some studies propose an updated cycle where the oxyferrous state, rather than the ferric state, can be a competent starting point. researchgate.net

Solvent properties play a significant role in both the enzymatic and non-enzymatic reactions of halogenated phenols. In enzymatic reactions, the solvent environment within the enzyme's active site is critical. The polarity of the distal pocket of DHP, for instance, can influence substrate binding and inhibition. nih.gov Increasing the polarity in the active site can help exclude inhibitor molecules, thereby enhancing peroxidase function. nih.gov

Intermolecular Interactions and Hydrogen Bonding within Halogenated Phenols

The chemical behavior and supramolecular structure of halogenated phenols like this compound are governed by a diverse array of intermolecular interactions. These non-covalent forces dictate how the molecules arrange themselves in condensed phases and how they interact with biological targets.

The primary interactions include:

Hydrogen Bonding: The phenolic hydroxyl group is a potent hydrogen bond donor, readily forming strong O-H···O bonds with other phenol molecules or with hydrogen bond acceptors like solvent molecules. nih.gov

Halogen Bonding: The halogen atoms themselves can act as electrophilic centers (σ-holes) and interact with nucleophiles. arxiv.org

π-π Stacking: The aromatic rings can stack on top of one another, an interaction driven by van der Waals forces.

Halogenated phenols are considered interesting tectons (building blocks) in crystal engineering because they possess multiple sites for molecular recognition. A monohalophenol, for example, can donate a hydrogen bond via its -OH group, accept a hydrogen or halogen bond at its oxygen lone pairs, donate a halogen bond along the C-X axis, and accept a bond perpendicular to the C-X axis. arxiv.org

Intramolecular vs. Intermolecular Hydrogen Bonding

For phenols with a halogen substituent at the ortho position, such as this compound, a competition arises between intramolecular and intermolecular hydrogen bonding. The molecule can exist in two primary conformations: a cis form, where the hydroxyl proton points toward the ortho-substituent, and a trans form, where it points away.

The cis conformation can be stabilized by an intramolecular hydrogen bond (O-H···X). Extensive theoretical and spectroscopic studies on 2-halophenols have sought to determine the existence and strength of this bond. rsc.orgcore.ac.uk The consensus is that for 2-chlorophenol, a weak intramolecular hydrogen bond does exist. rsc.orgcore.ac.ukrsc.org In contrast, this interaction is considered very weak or negligible for 2-fluorophenol. rsc.orgrsc.org The presence of this bond makes the cis conformer more stable than the trans conformer in ortho-chlorophenols. researchgate.net

In the case of this compound, the ortho-chlorine atom allows for the potential formation of a stabilizing O-H···Cl intramolecular bond. However, this molecule is also heavily influenced by the three electron-withdrawing fluorine atoms, which increase the acidity of the phenolic proton. This enhanced acidity strengthens its capacity as a donor for intermolecular hydrogen bonds with other phenol molecules or solvents. Therefore, in condensed phases, a dynamic equilibrium will exist between the intramolecularly bonded cis form and intermolecularly bonded species.

Source: Based on theoretical and spectroscopic investigations. rsc.orgcore.ac.ukrsc.org

Halogen Bonding Interactions

A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic region in another molecule. This occurs due to an area of positive electrostatic potential, known as a σ-hole, located on the halogen atom opposite to the covalent bond. arxiv.org

The strength of a halogen bond donor is enhanced by electron-withdrawing groups attached to the same molecule. nih.gov Consequently, the highly fluorinated ring of this compound is expected to make it a competent halogen bond donor, particularly through its chlorine atom. The electron-withdrawing effect of the three fluorine atoms polarizes the C-Cl bond, creating a more positive σ-hole on the chlorine atom and making it a better Lewis acid. researchgate.net

Computational and crystallographic studies on polyfluorinated haloaromatics confirm their ability to form robust halogen bonds. researchgate.netrsc.org These interactions are highly directional and can compete with or coexist with hydrogen bonds to direct the assembly of supramolecular structures. Common halogen bond acceptors include nitrogen or oxygen atoms in other molecules (e.g., C-Cl···O or C-Cl···N). rsc.org The fluorine atoms on the ring can also participate as the negative sites in C-F···F-C or C-F···π interactions, which are driven largely by polarization and dispersion effects. arxiv.org Unlike hydrogen bonds, which are highly sensitive to solvent polarity, some strong halogen bonds, particularly those involving sulfur donors, show remarkable resistance to polar solvents, suggesting a significant charge-transfer component. rsc.org

Advanced Spectroscopic and Structural Analysis of 2 Chloro 3,5,6 Trifluorophenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For a molecule such as 2-Chloro-3,5,6-trifluorophenol, a multi-pronged NMR approach would be indispensable.

High-Resolution ¹H, ¹³C, and ¹⁹F NMR Techniques

High-resolution ¹H, ¹³C, and ¹⁹F NMR spectra would provide fundamental information about the chemical environment of each type of nucleus within the molecule.

¹H NMR: The proton NMR spectrum is expected to show a signal for the hydroxyl proton and a signal for the lone aromatic proton. The chemical shift of these signals would be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms. Spin-spin coupling between the aromatic proton and adjacent fluorine atoms would likely result in a complex multiplet.

¹³C NMR: The carbon NMR spectrum would reveal distinct signals for each of the six carbon atoms in the benzene (B151609) ring, with their chemical shifts being heavily influenced by the attached halogen and hydroxyl groups. Carbon-fluorine coupling would be observable and would be a key feature in the assignment of the carbon signals.

¹⁹F NMR: The fluorine NMR spectrum is crucial for this compound and would display signals for the three fluorine atoms. The chemical shifts and coupling constants (both F-F and H-F) would provide invaluable information about their relative positions on the aromatic ring.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|---|---|---|

| ¹H (aromatic) | Data not available | Data not available | Data not available |

| ¹H (hydroxyl) | Data not available | Data not available | Data not available |

| ¹³C | Data not available | Data not available | Data not available |

2D NMR Correlation Experiments for Connectivity Elucidation

Two-dimensional (2D) NMR experiments would be essential to definitively assign the signals from the 1D spectra and to establish the connectivity of the atoms within the molecule. Techniques such as COSY (Correlation Spectroscopy) would confirm the coupling between the aromatic proton and fluorine atoms, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would correlate the proton and fluorine signals with their directly attached and long-range coupled carbon atoms, respectively.

Dynamic NMR for Conformational Studies

Dynamic NMR studies could provide insights into conformational processes, such as the rotation around the C-O bond of the hydroxyl group and potential intramolecular hydrogen bonding between the hydroxyl proton and the adjacent chlorine or fluorine atom. By conducting NMR experiments at various temperatures, it would be possible to determine the energy barriers for these conformational changes.

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule, which are characteristic of its structure and functional groups.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretching of the phenolic hydroxyl group, C-O stretching, C-C stretching within the aromatic ring, and C-Cl and C-F stretching vibrations. The positions of these bands would be influenced by the electronic effects of the halogen substituents.

Table 2: Predicted FTIR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| O-H Stretch | Data not available |

| C-O Stretch | Data not available |

| Aromatic C=C Stretch | Data not available |

| C-F Stretch | Data not available |

Raman Spectroscopy

Raman spectroscopy would provide complementary information to FTIR. The Raman spectrum would also exhibit bands corresponding to the various vibrational modes of the molecule. Due to different selection rules, some vibrations that are weak in the FTIR spectrum may be strong in the Raman spectrum, and vice versa. This would be particularly useful for analyzing the vibrations of the substituted benzene ring.

Table 3: Predicted Raman Shifts for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) |

|---|---|

| Ring Breathing Mode | Data not available |

| C-F Symmetric Stretch | Data not available |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information on bond lengths, bond angles, and the spatial organization of molecules, which is governed by various intermolecular forces.

While specific single-crystal X-ray diffraction data for this compound or its immediate derivatives are not prominently available in surveyed literature, the analysis of related halogenated phenols provides a strong basis for understanding their structural characteristics. The standard procedure for such an analysis involves growing a high-quality single crystal of the compound, which is then mounted on a diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is meticulously recorded as the crystal is rotated.

The solid-state architecture of halogenated phenols is dictated by a hierarchy of non-covalent interactions. The crystal packing of this compound is expected to be dominated by strong hydrogen bonds and a network of weaker, yet structurally significant, halogen-based interactions.

Hydrogen Bonding: The primary and strongest intermolecular interaction is the hydrogen bond between the hydroxyl group of one molecule and an electronegative atom of a neighboring molecule (O—H···O or O—H···F). In many phenol (B47542) structures, O—H···O bonds are the principal drivers of supramolecular assembly, often forming robust synthons like chains or cyclic tetramers. nih.gov

Halogen Interactions: The presence of multiple halogen atoms (Cl and F) introduces a variety of other potential interactions that direct the three-dimensional packing. These include:

Halogen Bonding: An attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. In this molecule, potential halogen bonds could form between the chlorine atom and an oxygen or fluorine atom of an adjacent molecule (C—Cl···O or C—Cl···F).

These varied supramolecular forces work in concert, guiding the molecules to adopt a specific, low-energy crystalline arrangement.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical tool for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation pattern upon ionization.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the determination of its elemental formula. By calculating the theoretical exact mass from the known isotopic masses, HRMS can confirm the molecular formula of this compound with high confidence, distinguishing it from other isomers or compounds with the same nominal mass.

| Parameter | Value |

|---|---|

| Molecular Formula | C6H2ClF3O |

| Isotopes Used for Calculation | 12C, 1H, 35Cl, 19F, 16O |

| Calculated Exact Mass | 199.97498 Da |

| Calculated Exact Mass (37Cl Isotope) | 201.97203 Da |

The presence of chlorine is readily identified by the characteristic isotopic pattern, with a second peak at M+2 (m/z 201.97203) having an intensity approximately one-third that of the molecular ion peak, corresponding to the natural abundance of the ³⁷Cl isotope.

Tandem mass spectrometry (MS/MS) is a powerful technique used to establish the structure of a compound. In an MS/MS experiment, the molecular ion (precursor ion) is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions (product ions). Analyzing these fragments provides a "fingerprint" of the molecule's structure.

For this compound, the fragmentation is expected to proceed through several characteristic pathways common to aromatic halogenated compounds. The highly stable aromatic ring often remains intact during initial fragmentation steps.

Plausible Fragmentation Pathways:

Loss of CO: A common fragmentation for phenols is the elimination of a neutral carbon monoxide molecule, leading to a five-membered ring fragment.

Loss of Halogen Radical: Cleavage of the C-Cl or C-F bond can result in the loss of a chlorine or fluorine radical. The C-Cl bond is weaker and typically breaks more readily than the C-F bond.

Loss of HX: Elimination of neutral hydrogen chloride (HCl) or hydrogen fluoride (B91410) (HF) is another expected pathway.

| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Proposed Fragment Formula |

|---|---|---|---|

| 199.97 | CO | 171.98 | [C5H2ClF3]+• |

| 199.97 | Cl• | 165.01 | [C6H2F3O]+ |

| 199.97 | HCl | 163.99 | [C6HF3O]+• |

| 165.01 | CO | 137.01 | [C5H2F3]+ |

| 163.99 | CO | 136.00 | [C5HF3]+• |

Note: The m/z values are based on the most abundant isotopes.

This fragmentation pattern allows for the unambiguous identification of the compound and helps distinguish it from its isomers, as different substitution patterns on the aromatic ring would lead to different relative stabilities of fragment ions.

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, corresponding to the excitation of electrons from lower to higher energy molecular orbitals. libretexts.org This technique is particularly useful for analyzing compounds with chromophores, which are functional groups that absorb light.

The primary chromophore in this compound is the substituted benzene ring. The absorption of UV radiation by this molecule involves two main types of electronic transitions:

π → π* (pi to pi star) transitions: These transitions involve the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital. They are characteristic of aromatic and other unsaturated systems. In phenols, these transitions are typically intense and responsible for strong absorption bands.

n → π* (n to pi star) transitions: This type of transition involves the excitation of an electron from a non-bonding (n) orbital, such as the lone pairs on the oxygen atom, to an anti-bonding π* orbital of the aromatic ring. These transitions are generally less intense ("forbidden") compared to π → π* transitions and occur at longer wavelengths. pharmatutor.org

The hydroxyl (-OH) group acts as an auxochrome, a substituent that modifies the absorption of the chromophore. Its lone pair electrons can delocalize into the aromatic ring, increasing the energy of the highest occupied molecular orbital (HOMO) and decreasing the HOMO-LUMO energy gap. This effect typically causes a bathochromic shift (a shift to longer wavelengths) and an increase in absorption intensity compared to unsubstituted benzene. The halogen substituents also influence the electronic transitions through their inductive and resonance effects, further shifting the absorption maxima.

| Transition Type | Orbitals Involved | Expected Wavelength Region | Relative Intensity |

|---|---|---|---|

| π → π | HOMO (π) → LUMO (π) | ~210-230 nm | High |

| π → π | HOMO-1 (π) → LUMO (π) | ~260-280 nm | Medium to Low |

| n → π | HOMO (n) → LUMO (π) | ~280-300 nm | Low (often appears as a shoulder) |

Note: The specified wavelength regions are estimations based on the phenol chromophore and are subject to solvent effects. For instance, studies on chlorophenols show characteristic absorption bands in the 280 nm region. researchgate.net The exact λmax values would need to be determined experimentally.

Environmental Fate and Biogeochemical Transformations of Halogenated Trifluorophenols

Microbial Degradation Pathways and Biodehalogenation Processes

The microbial breakdown of halogenated aromatic compounds is a critical process for their removal from the environment. Biodegradation can proceed through various pathways, often involving specialized microorganisms capable of cleaving resilient carbon-halogen bonds and aromatic rings.

Specific microbial strains, particularly from the genera Rhodococcus and Phanerochaete, have demonstrated significant capabilities in degrading a wide array of halogenated phenols.

Rhodococcus species: Bacteria from the genus Rhodococcus are well-documented for their ability to catabolize a variety of aromatic compounds, including phenols. frontiersin.org Strains such as Rhodococcus opacus and Rhodococcus erythropolis have been shown to degrade mono-, di-, and trifluorophenols. researchgate.netdtu.dk These bacteria typically utilize these compounds as their sole source of carbon and energy. researchgate.net The genus has exceptional abilities to degrade xenobiotics and is often dominant in polluted ecosystems. frontiersin.org A strain designated FP1, belonging to the genus Rhodococcus, was isolated and shown to degrade 2-fluorophenol (B130384), 3-fluorophenol, 4-fluorophenol (B42351), and several chlorinated phenols. researchgate.net

Phanerochaete chrysosporium : This white-rot fungus is one of the most studied organisms for the degradation of complex aromatic compounds, including highly chlorinated phenols like pentachlorophenol (B1679276) (PCP) and 2,4,6-trichlorophenol (B30397) (2,4,6-TCP). nih.govnih.gov Its efficacy stems from a powerful, non-specific extracellular enzyme system. nih.gov P. chrysosporium can mineralize these pollutants, converting them ultimately to CO2. nih.govnih.gov

Microbial Consortia: In many environments, the complete degradation of complex pollutants is achieved by the synergistic action of a microbial consortium rather than a single species. nih.govnih.gov Defined mixed cultures have been shown to successfully degrade mixtures of chlorophenols, where individual strains may be unable to metabolize all components. nih.govnih.govresearchgate.net For instance, a consortium was able to degrade high concentrations of 3-chlorophenol (B135607) and 4-chlorophenol (B41353), which were resistant to the individual strains. nih.gov

The table below summarizes key microbial genera and species known for their ability to degrade halogenated phenols similar to 2-chloro-3,5,6-trifluorophenol.

| Microbial Genus/Species | Target Halogenated Phenols | Key Findings |

| Rhodococcus spp. | Mono-, Di-, and Trifluorophenols; Chlorophenols | Utilizes fluorophenols as a sole carbon and energy source; initiates degradation via hydroxylation. researchgate.netresearchgate.net |

| Phanerochaete chrysosporium | Pentachlorophenol (PCP); 2,4,6-Trichlorophenol (TCP) | Employs an extracellular ligninolytic enzyme system (LiP, MnP) for oxidative degradation. nih.govnih.gov |

| Alcaligenes eutrophus | 2,4,6-Trichlorophenol (TCP) | Capable of total degradation with stoichiometric release of chloride ions. unimi.it |

| Trichoderma longibraciatum | 2,6-Dichlorophenol (DCP) | Isolated from industrial soil and demonstrated tolerance and degradation ability. nih.gov |

| Microbial Consortia | Monochlorophenols; 2,4-Dichlorophenol | Defined mixtures of strains show enhanced degradation capabilities for mixtures of pollutants. nih.govnih.gov |

The initial and most challenging step in the biodegradation of halogenated aromatics is the removal of halogen substituents. Microorganisms have evolved a diverse array of enzymes to catalyze these dehalogenation reactions.

Dioxygenases and Monooxygenases: Aromatic ring-hydroxylating dioxygenases are crucial enzymes that initiate degradation by incorporating two oxygen atoms into the aromatic ring, which destabilizes the structure. nih.gov In many bacteria, including Rhodococcus, the first step is catalyzed by a flavin-dependent monooxygenase known as phenol (B47542) hydroxylase. frontiersin.org This enzyme hydroxylates the phenol to form a corresponding catechol. frontiersin.orgresearchgate.net For fluorinated phenols, this initial hydroxylation can result in "oxidative defluorination," where a fluorine atom is removed and replaced with a hydroxyl group. researchgate.net

Peroxidases and Laccases: The white-rot fungus Phanerochaete chrysosporium utilizes extracellular peroxidases, specifically lignin (B12514952) peroxidase (LiP) and manganese peroxidase (MnP), to degrade highly halogenated phenols. nih.gov These enzymes generate highly reactive radicals that can initiate the oxidation and dechlorination of the phenol ring. nih.govnih.gov Laccases, produced by various white-rot fungi, also play a role in the degradation and detoxification of chlorophenols through oxidative coupling reactions. nih.gov

Reductive Dehalogenation: In this process, a halogen atom is removed and replaced by a hydrogen atom. This mechanism has been observed in the degradation of 2,4,6-TCP by P. chrysosporium, where chlorine atoms at positions 2 and 6 are removed reductively after an initial oxidative dechlorination at position 4. nih.gov

The following table details the key enzymes involved in the dehalogenation of aromatic phenols.

| Enzyme Class | Specific Enzyme Example | Microbial Source | Mechanism of Action |

| Monooxygenases | Phenol Hydroxylase | Rhodococcus spp. | Catalyzes ortho-hydroxylation of the phenol ring to form a catechol, sometimes resulting in oxidative dehalogenation. frontiersin.orgresearchgate.net |

| Dioxygenases | Biphenyl Dioxygenase | Pseudomonas, Burkholderia | Incorporates two oxygen atoms into the aromatic ring, initiating ring cleavage pathways. nih.govnih.gov |

| Peroxidases | Lignin Peroxidase (LiP), Manganese Peroxidase (MnP) | Phanerochaete chrysosporium | Catalyze one-electron oxidation of the phenolic substrate, leading to dechlorination and quinone formation. nih.gov |

| Laccases | Laccase LAC-4 | Ganoderma lucidum | Mediates degradation via a free radical mechanism, leading to oxidative coupling and dechlorination. nih.gov |

| Dehalogenases | Reductive Dehalogenase (activity) | Phanerochaete chrysosporium | Catalyzes the replacement of a halogen substituent with a hydrogen atom. nih.gov |

Following the initial enzymatic attack and dehalogenation, the resulting intermediates are channeled into central metabolic pathways. For fluorophenols, the pathway typically proceeds through fluorinated catechols and muconates.

The degradation is generally initiated by a phenol hydroxylase, which converts the fluorophenol into a fluorocatechol. researchgate.net For a compound like this compound, this initial hydroxylation could theoretically lead to a chlorotrifluorocatechol intermediate, potentially with the removal of a halogen atom.

The fluorocatechol intermediate then undergoes ring cleavage, a reaction catalyzed by a catechol dioxygenase. asm.org This enzyme breaks the aromatic ring between the two hydroxyl groups (an ortho or intradiol cleavage) to form a fluorinated cis,cis-muconate. researchgate.net These fluoromuconates are then further metabolized and can eventually enter the tricarboxylic acid (TCA) cycle for complete mineralization. In some Rhodococcus species, the metabolic pathway can also involve the formation of trihydroxyfluorobenzenes. dtu.dk

Chemical and Photochemical Degradation in Environmental Matrices

In addition to microbial processes, halogenated phenols can be transformed in the environment through abiotic chemical and photochemical reactions. These processes are particularly relevant in sunlit surface waters and soils.

Phenols are susceptible to oxidation, which can convert them into quinones. libretexts.orglibretexts.org This transformation can be mediated by both biological enzymes and chemical oxidants.

In the degradation of 2,4,6-TCP by P. chrysosporium, the pathway is initiated by an oxidative dechlorination reaction catalyzed by LiP or MnP, which produces 2,6-dichloro-1,4-benzoquinone. nih.gov Similarly, laccases can oxidize chlorophenols to form quinones and polymeric products. nih.gov

Chemically, strong oxidizing agents can facilitate this conversion. libretexts.org For example, hypervalent iodine reagents have been shown to be effective for the regiocontrolled oxidation of polycyclic aromatic phenols to their corresponding quinone isomers. nih.gov The formation of quinones from this compound is a plausible abiotic degradation step in oxidizing environments.

While hydrolysis of the carbon-halogen bond on a stable aromatic ring is generally slow, photolysis can be a significant degradation pathway for pollutants in aquatic environments. unimi.it The process can occur directly, where the molecule absorbs light energy, or indirectly, through reactions with photochemically generated reactive species.

In natural waters, dissolved organic matter (DOM) can act as a photosensitizer, absorbing sunlight and producing reactive oxygen species (ROS) like hydroxyl radicals (•OH) and triplet excited states of DOM (³DOM*). nih.govnih.gov These reactive species can react with and degrade organic pollutants.

Furthermore, halide ions (such as Cl⁻ released from the parent compound) can react with ROS to form reactive halogen species (RHS), such as chlorine and bromine radicals. nih.govpnas.org These RHS are also highly reactive and can contribute to the transformation of organic compounds in water, potentially accelerating the degradation of halogenated phenols. nih.govpnas.org Chlorine photolysis itself generates multiple reactive oxidants that can transform dissolved organic matter and other contaminants. nsf.gov

Formation and Analysis of Degradation Intermediates and By-products

Tracing Fluorine Removal via ¹⁹F NMR Spectroscopy

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful, non-destructive technique for monitoring the biodegradation of fluorinated organic pollutants. researchgate.netresearchgate.net Its high sensitivity and the 100% natural abundance of the ¹⁹F isotope make it an ideal tool for tracking the fate of fluorine atoms during microbial metabolism. researchgate.net The large chemical shift range of ¹⁹F NMR provides detailed information about the electronic environment of each fluorine atom attached to an aromatic ring.

During the degradation of this compound, ¹⁹F NMR can be used to monitor the process of defluorination in real-time. The primary indicator of fluorine removal is the appearance and growth of a signal corresponding to the free fluoride (B91410) anion (F⁻) in the aqueous medium. nih.gov This provides direct evidence of C-F bond cleavage.

Furthermore, the removal of a fluorine or chlorine atom, or the modification of the aromatic ring (e.g., through hydroxylation), alters the chemical environment of the remaining fluorine substituents. This results in predictable changes in their respective chemical shifts in the ¹⁹F NMR spectrum. For instance, the initial step in the aerobic degradation of many halogenated phenols is hydroxylation to form a substituted catechol. researchgate.netnih.gov Studies on other ortho-fluorinated di- and trifluorophenols have shown that phenol hydroxylases can catalyze oxidative defluorination. researchgate.net If this occurs with this compound, the fluorine at the C-6 position would likely be a target for removal, leading to the disappearance of its corresponding signal and shifts in the signals for the fluorines at C-3 and C-5. By tracking these spectral changes over time, a detailed picture of the degradation sequence can be constructed. researchgate.net

Table 1: Illustrative ¹⁹F NMR Chemical Shift Changes During Hypothetical Degradation Steps of this compound

| Compound Stage | Expected ¹⁹F NMR Signal Changes | Inference |

|---|---|---|

| Initial Substrate (this compound) | Three distinct signals for F at C-3, C-5, and C-6. | Baseline spectrum of the parent compound. |

| During Degradation | Appearance of a new signal around -120 ppm. | Release of inorganic fluoride (F⁻), indicating C-F bond cleavage. nih.gov |

| Formation of Intermediate (e.g., Chlorotrifluorocatechol) | Original signals decrease; new signals for fluorine atoms on the catechol ring appear at different chemical shifts. | Hydroxylation of the aromatic ring. |

| Complete Defluorination | Disappearance of all signals corresponding to organofluorine. | Complete removal of fluorine from the aromatic structure. |

Chromatographic Separation and Identification of Metabolites (e.g., GC-MS)

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a cornerstone technique for the separation and definitive identification of volatile and semi-volatile organic compounds, making it highly suitable for analyzing the degradation metabolites of halogenated phenols. The process typically involves extracting the organic intermediates from the aqueous sample, derivatizing them to increase their volatility and thermal stability, followed by chromatographic separation and mass spectral analysis.

For phenolic compounds, a common derivatization step is silylation, which replaces the acidic proton of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. This reduces the polarity of the metabolites and improves their chromatographic behavior.

Once separated by the GC column, the metabolites enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting fragmentation patterns are highly reproducible and serve as a "molecular fingerprint." By comparing these fragmentation patterns to spectral libraries (such as the NIST library), the chemical structures of the degradation by-products can be identified.